Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate is a complex organic compound that features a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by bases such as cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and high-throughput screening can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration . This inhibition can lead to reduced tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the cyclopentane-1-carboxylate moiety.
Pyrrolopyrazine derivatives: Contain a pyrrole ring and exhibit similar biological activities.
Uniqueness
Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific signaling pathways makes it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
1638760-90-3 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-11-10-12-6-5-9-16-13(12)17(11)15(14(18)19-2)7-3-4-8-15/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
ZVQBCFVVLHPLRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3(CCCC3)C(=O)OC)N=CC=C2 |
Origin of Product |
United States |
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